molecular formula C21H14ClN3O4 B11546662 4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol

4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol

Cat. No.: B11546662
M. Wt: 407.8 g/mol
InChI Key: GPKYMLGQFGHZTC-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-amino-6-methylbenzoxazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products

Scientific Research Applications

4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-[(4-Bromo-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol
  • **4-[(E)-[(4-Fluoro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol

Uniqueness

The uniqueness of 4-[(E)-[(4-Chloro-3-nitrophenyl)methylidene]amino]-2-(6-methyl-1,3-benzoxazol-2-YL)phenol lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. The presence of the chloro and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H14ClN3O4/c1-12-2-6-17-20(8-12)29-21(24-17)15-10-14(4-7-19(15)26)23-11-13-3-5-16(22)18(9-13)25(27)28/h2-11,26H,1H3

InChI Key

GPKYMLGQFGHZTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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